chemical structure and properties of 3-(4-Bromophenyl)cyclohexanone
chemical structure and properties of 3-(4-Bromophenyl)cyclohexanone
An In-depth Technical Guide to 3-(4-Bromophenyl)cyclohexanone
Prepared by: Gemini, Senior Application Scientist
Introduction
3-(4-Bromophenyl)cyclohexanone is a substituted cyclic ketone that serves as a versatile intermediate in organic synthesis. Its structure incorporates a cyclohexanone ring, which is a common scaffold in many biologically active molecules, and a bromophenyl group, which provides a reactive handle for a wide array of chemical transformations. This unique combination of functional groups makes it a valuable building block for researchers in drug discovery, materials science, and chemical biology. The presence of the bromine atom allows for the strategic introduction of diverse functionalities through cross-coupling reactions, while the ketone moiety can be manipulated through various classical and modern synthetic methodologies. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and safety considerations for 3-(4-Bromophenyl)cyclohexanone, offering a technical resource for scientists and professionals in the field.
The chemical identity of 3-(4-Bromophenyl)cyclohexanone is established by the following identifiers:
-
Preferred IUPAC Name: 3-(4-bromophenyl)cyclohexan-1-one[3]
The structure consists of a cyclohexanone ring substituted at the 3-position with a 4-bromophenyl group.
Physicochemical Properties
The physical and chemical properties of 3-(4-Bromophenyl)cyclohexanone are crucial for its handling, storage, and application in chemical reactions. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, properties can be inferred from related structures and supplier information.
| Property | Value/Description | Source |
| Appearance | Expected to be a solid at room temperature, potentially light yellow to yellow. | Inferred from related compounds like 4-(4-Bromophenyl)cyclohexanone[5] |
| Molecular Weight | 253.14 g/mol | [2][4] |
| Molecular Formula | C₁₂H₁₃BrO | [1][2][3][4] |
| SMILES | O=C1CC(C2=CC=C(Br)C=C2)CCC1 | [4] |
| InChIKey | OWJFSGNEZCNGJL-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Considerations
The synthesis of 3-aryl cyclohexanones can be achieved through several established synthetic routes. One of the most common and effective methods is the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an α,β-unsaturated ketone, such as 2-cyclohexenone. This approach offers high yields and the potential for stereocontrol.
A plausible synthetic route to 3-(4-Bromophenyl)cyclohexanone is the conjugate addition of 4-bromophenylboronic acid to 2-cyclohexenone.
Experimental Protocol: Synthesis of 3-(4-Bromophenyl)cyclohexanone
This protocol is adapted from established procedures for the synthesis of 3-phenylcyclohexanone and related compounds.[6]
Materials:
-
4-Bromophenylboronic acid
-
2-Cyclohexenone
-
(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl [(R)-BINAP]
-
Acetylacetonatobis(ethylene)rhodium(I)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Diethyl ether
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10% Hydrochloric acid
-
5% Sodium hydroxide (aq.)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and diethyl ether (for elution)
Procedure:
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Reaction Setup: In a two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-bromophenylboronic acid (1.2 eq.), (R)-BINAP (0.005 eq.), and acetylacetonatobis(ethylene)rhodium(I) (0.004 eq.).
-
Solvent and Reagent Addition: To the flask, add anhydrous 1,4-dioxane and water. Then, add 2-cyclohexenone (1.0 eq.).
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Reaction: Heat the mixture at 100°C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: After cooling to room temperature, remove the solvent under reduced pressure. Dilute the residue with diethyl ether and transfer to a separatory funnel.
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Extraction: Wash the organic layer sequentially with 10% HCl, 5% NaOH, and brine. Extract the aqueous layers with diethyl ether.
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography, eluting with a hexane/diethyl ether gradient, to yield 3-(4-Bromophenyl)cyclohexanone.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 3-(4-Bromophenyl)cyclohexanone.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 3-(4-Bromophenyl)cyclohexanone. Below are the expected spectral data based on its chemical structure and data from analogous compounds.
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Two doublets in the range of δ 7.0-7.6 ppm, characteristic of a 1,4-disubstituted benzene ring. Cyclohexanone Protons: A series of multiplets between δ 1.5-3.0 ppm. The proton at C3 (methine) would be coupled to adjacent methylene protons. Protons alpha to the carbonyl (C2 and C6) would be deshielded compared to other ring protons. |
| ¹³C NMR | Carbonyl Carbon: A signal in the range of δ 205-215 ppm.[7] Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm), including the carbon bearing the bromine atom (ipso-carbon). Aliphatic Carbons: Signals for the five sp³ carbons of the cyclohexanone ring in the range of δ 25-50 ppm. |
| IR Spectroscopy | C=O Stretch: A strong, sharp absorption peak around 1715 cm⁻¹, characteristic of a saturated six-membered ring ketone.[8][9][10] C-Br Stretch: A peak in the fingerprint region, typically around 500-600 cm⁻¹. sp² C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. sp³ C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.[7] |
| Mass Spectrometry | Molecular Ion (M⁺): A prominent molecular ion peak and an M+2 peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The nominal molecular weight is 252/254 amu. Fragmentation: Common fragmentation patterns would include α-cleavage adjacent to the carbonyl group and loss of fragments from the cyclohexyl ring.[11][12] |
Chemical Reactivity and Synthetic Applications
The bifunctional nature of 3-(4-Bromophenyl)cyclohexanone makes it a highly valuable synthetic intermediate. Its reactivity is centered around the ketone and the aryl bromide functionalities.
Reactions at the Ketone Group:
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Reduction: The ketone can be reduced to the corresponding alcohol, 3-(4-bromophenyl)cyclohexanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction can lead to diastereomeric products.
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Enolate Chemistry: The ketone can be deprotonated at the α-positions (C2 and C6) to form an enolate, which can then react with various electrophiles, allowing for further functionalization of the cyclohexanone ring.
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Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.
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Reductive Amination: The ketone can be converted into an amine through reaction with an amine and a reducing agent.
Reactions at the Aryl Bromide Group:
The C-Br bond is a key site for metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.
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Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid or ester to form a C-C bond, creating a biaryl structure.
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Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to form a C-C bond.
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Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a C-N bond.
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Heck Reaction: Palladium-catalyzed reaction with an alkene to form a C-C bond.
These reactions highlight the compound's utility in building a diverse library of molecules for screening in drug discovery and for the development of novel organic materials.
Reactivity Pathways Diagram
Caption: Key reactivity pathways of 3-(4-Bromophenyl)cyclohexanone.
Safety and Handling
While a specific safety data sheet (SDS) for 3-(4-Bromophenyl)cyclohexanone is not widely available, safety precautions should be based on the known hazards of similar compounds, such as substituted bromophenols and cyclohexanone.
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[13][14] Avoid contact with skin, eyes, and clothing.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]
-
Health Hazards: May be harmful if swallowed or inhaled.[15] Expected to cause skin and serious eye irritation.[13][15] May cause respiratory irritation.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[13]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
It is imperative to consult the supplier-specific Safety Data Sheet before handling this chemical.
Conclusion
3-(4-Bromophenyl)cyclohexanone is a strategically important molecule in organic synthesis. Its dual functionality allows for a wide range of chemical modifications, making it an ideal starting material or intermediate for the synthesis of complex organic molecules. The insights provided in this guide regarding its synthesis, characterization, and reactivity are intended to support researchers in leveraging the full potential of this versatile compound in their scientific endeavors.
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